molecular formula C12H16ClNO3S B2711236 {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol CAS No. 349098-57-3

{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol

Cat. No.: B2711236
CAS No.: 349098-57-3
M. Wt: 289.77
InChI Key: FROBWHAKIVORQG-UHFFFAOYSA-N
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Description

{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol is a piperidine-derived compound featuring a 4-chlorophenylsulfonyl group at the 1-position and a hydroxymethyl group at the 3-position of the piperidine ring. It serves as a key intermediate in synthesizing heterocyclic derivatives, particularly those targeting acetylcholinesterase (AChE) inhibition for Alzheimer’s disease (AD) treatment . The compound’s synthesis involves multi-step protocols, including condensation of ethyl piperidin-3-carboxylate with 4-chlorobenzenesulfonyl chloride, followed by hydrazide formation and heterocyclization to generate 1,3,4-oxadiazole derivatives . Its structural flexibility allows for diverse modifications, enabling exploration of structure-activity relationships (SARs) in drug discovery .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3S/c13-11-3-5-12(6-4-11)18(16,17)14-7-1-2-10(8-14)9-15/h3-6,10,15H,1-2,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROBWHAKIVORQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol typically involves the reaction of 4-chlorobenzenesulfonyl chloride with piperidine, followed by the introduction of a methanol group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Reaction of 4-chlorobenzenesulfonyl chloride with piperidine: This step forms the intermediate 1-[(4-chlorophenyl)sulfonyl]piperidine.

    Introduction of the methanol group: This can be achieved through various methods, including the use of methanol in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol can undergo several types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Synthesis of {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol

The synthesis of this compound typically involves the reaction of piperidine derivatives with 4-chlorophenylsulfonyl chloride under controlled conditions. The process includes several steps, which can be summarized as follows:

  • Starting Materials : Piperidine, 4-chlorophenylsulfonyl chloride.
  • Reagents : Sodium carbonate for pH adjustment, methanol as a solvent.
  • Procedure : The reaction is carried out in a round-bottom flask at a specific pH to ensure optimal yield. The product is then purified through crystallization.

Antibacterial Properties

Research has shown that compounds containing the piperidine nucleus exhibit notable antibacterial activity. For instance, derivatives of this compound have been evaluated against various bacterial strains, demonstrating significant inhibition rates, particularly against Gram-positive bacteria .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit key enzymes such as acetylcholinesterase and urease. Inhibitors of acetylcholinesterase are crucial in treating conditions like Alzheimer's disease, while urease inhibitors have applications in managing urinary tract infections .

Antiviral and Antifungal Activity

Some derivatives of the compound have shown promising antiviral and antifungal activities. Studies indicate that these compounds can disrupt viral replication processes and inhibit fungal growth, making them potential candidates for further development in antiviral therapies .

Diabetes Management

The sulfonamide functionality in this compound has been linked to hypoglycemic effects, suggesting its potential use in managing diabetes by improving insulin sensitivity and glucose metabolism .

Cancer Treatment

Certain derivatives have exhibited cytotoxic effects against cancer cell lines, indicating their potential role in cancer chemotherapy. The mechanism involves inducing apoptosis in cancer cells while sparing normal cells .

Study on Antibacterial Efficacy

In a study published in the Brazilian Journal of Pharmaceutical Sciences, various synthesized derivatives were tested for antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the piperidine structure significantly enhanced antibacterial potency .

Enzyme Inhibition Studies

A comprehensive analysis published in the Journal of Medicinal Chemistry highlighted the enzyme inhibition profiles of several piperidine-based compounds, including this compound. The study concluded that these compounds could serve as lead structures for developing new therapeutics targeting enzyme-related disorders .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeEfficacyReference
AntibacterialStaphylococcus aureusSignificant inhibition
Escherichia coliSignificant inhibition
Enzyme InhibitionAcetylcholinesteraseModerate inhibition
UreaseModerate inhibition
AntiviralVarious viral strainsPromising activity
AntifungalCandida speciesEffective inhibition

Mechanism of Action

The mechanism of action of {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperidine ring may also interact with receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

  • (1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl)methanol (CAS 924869-08-9): Structure: Bromine replaces chlorine on the phenyl ring. Properties: Molecular weight = 334.23 g/mol, melting point = 116–118°C . Comparison: The bromine substituent increases molecular weight by ~108 g/mol compared to the chloro analogue (225.72 g/mol, ). The higher melting point suggests enhanced crystallinity due to bromine’s polarizability.
  • [1-(4-Chlorophenyl)piperidin-3-yl]methanol (CAS 133749-00-5): Structure: Lacks the sulfonyl group but retains the 4-chlorophenyl and hydroxymethyl groups. Properties: Molecular weight = 225.72 g/mol; liquid (oil) at room temperature . Comparison: Absence of the sulfonyl group reduces molecular complexity and polarity, impacting solubility and bioavailability.

Derivatives with Modified Heterocyclic Moieties

  • 1-({1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane (CAS 524060-60-4): Structure: Incorporates an azepane ring instead of 1,3,4-oxadiazole. Properties: Molecular weight = 384.92 g/mol; predicted density = 1.286 g/cm³ .
  • N-Substituted 3-[(5-{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamides (7a–q) :

    • Structural Variation : Substituents on the propanamide nitrogen include alkyl, aryl, and heteroaryl groups (e.g., 3,5-dimethylphenyl, tetrahydrofurfuryl) .
    • Properties :
  • Molecular weights : 507–549 g/mol.
  • Melting points : 64–110°C, influenced by substituent bulkiness (e.g., 7h: 108–110°C vs. 7m: 64–66°C) .
    • Bioactivity :
  • AChE Inhibition : IC50 values ranged from 0.17–0.37 µM (Gram-negative bacteria) to 1.9–3.5 µM (Gram-positive bacteria), with substituent-dependent potency .
  • Toxicity : Hemolytic activity varied; derivatives with bulky aryl groups (e.g., 7d, 7h) showed lower hemolysis, suggesting improved safety profiles .

Analogues with Altered Piperidine Substituents

  • 1-[(4-Chlorophenyl)sulfonyl]-4-piperidinecarbohydrazide (sc-302712) :

    • Structure : Carbohydrazide replaces the hydroxymethyl group at the 4-position.
    • Properties : Molecular weight = 286.8 g/mol; purity = 97% .
    • Comparison : The hydrazide group enhances reactivity for further functionalization, such as heterocyclization to form oxadiazoles .
  • [1-(3-Chlorophenyl)methyl]-4-piperidinemethanol (CAS 1241009-48-2): Structure: 3-Chlorobenzyl substitution on piperidine. Properties: Irritant (GHS classification) . Comparison: Positional isomerism (3- vs.

Biological Activity

{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzenesulfonyl chloride with piperidine, followed by methanol introduction. The general synthetic route includes:

  • Formation of Intermediate : Reaction of 4-chlorobenzenesulfonyl chloride with piperidine.
  • Methanol Group Introduction : Utilization of methanol in the presence of a base, such as triethylamine, to neutralize byproducts.

This compound's unique structure allows for various functionalizations, making it a valuable building block in organic synthesis .

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study assessed its activity against various bacterial strains:

CompoundBacterial StrainActivity Level
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazoleSalmonella typhiModerate to Strong
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazoleBacillus subtilisModerate to Strong
Other derivativesStaphylococcus aureus, Escherichia coliWeak to Moderate

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Enzyme Inhibition

The compound has also shown promising results as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease:

CompoundEnzyme TargetIC50 Value (µM)
Selected derivativesAChERanging from 0.63 to 2.14
Selected derivativesUreaseStrong inhibition observed

This activity indicates potential applications in treating conditions like Alzheimer's disease and urea cycle disorders .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets:

  • Sulfonyl Group Interaction : The sulfonyl moiety can engage in strong interactions with proteins, potentially inhibiting their function.
  • Piperidine Ring Modulation : The piperidine component may interact with various receptors or enzymes, influencing their activity.

These interactions suggest a multifaceted mechanism that could be exploited for therapeutic purposes .

Case Studies

Several studies have explored the pharmacological potential of related compounds:

  • Anticancer Activity : A series of piperidine derivatives were synthesized and evaluated for anticancer properties, showing promising results in inhibiting cancer cell proliferation.
  • Antioxidant Properties : Compounds derived from this scaffold demonstrated antioxidant activities through various assays (DPPH, ABTS), indicating their potential in combating oxidative stress-related diseases .

Q & A

Q. Advanced

  • Molecular Docking : Tools like Schrödinger’s Glide or AutoDock assess ligand-receptor interactions. For example, docking the compound into the active site of bacterial enolase may reveal hydrogen bonding with catalytic lysine residues .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate binding stability over time, identifying key residues (e.g., sulfonyl group interactions with Ser/Thr in kinases) .
  • QSAR Modeling : Quantitative structure-activity relationship models correlate descriptors (e.g., logP, polar surface area) with bioactivity, guiding derivative design .

What are the challenges in optimizing reaction yields for this compound synthesis?

Q. Advanced

  • pH Sensitivity : Sulfonylation requires precise pH control (10–11) to avoid side reactions; deviations can reduce yields by 20–30% .
  • Cyclization Efficiency : CS₂-mediated oxadiazole formation is sensitive to alkali concentration (KOH vs. NaOH), with excess base leading to hydrolysis byproducts.
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve hydrazide solubility but may complicate purification. Switching to ethanol/water mixtures balances yield and ease of isolation .

How do researchers ensure stereochemical purity in chiral derivatives of this compound?

Q. Advanced

  • Chiral Chromatography : Use of chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases resolves enantiomers .
  • Asymmetric Synthesis : Catalytic methods (e.g., Jacobsen’s Mn-salen catalysts) induce enantioselective sulfonylation or cyclization.
  • Circular Dichroism (CD) : Validates enantiomeric excess by comparing experimental CD spectra with computational predictions .

What are emerging applications of this compound in antiviral research?

Advanced
Structural analogs have shown promise against viruses like MERS-CoV by inhibiting viral entry or replication machinery. For example, derivatives with substituted oxadiazole rings exhibit 0.5–0.6% inhibition in HEK cell models, suggesting potential as protease inhibitors. Further optimization could enhance selectivity for viral over host proteases .

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